6-Methylrisperidone

Analytical Chemistry Pharmaceutical QC HPLC Method Validation

Non-certified impurity standards introduce significant risk of analytical error and regulatory non-compliance in Risperidone QC. The USP monograph specifies a strict limit of NMT 0.20% for this impurity, requiring a certified reference standard with defined relative retention time (RRT 1.2) and relative response factor (F 0.95) for accurate quantitation. • Pharmacopeial Identity: Traceable to USP 6-Methylrisperidone and EP Impurity E monographs • Validated Parameters: RRT 1.2, RRF 0.95, ≥95% purity enables reliable system suitability testing per USP criteria • Supply Assurance: Available with full Certificate of Analysis (CoA) including NMR, MS, and HPLC characterization data

Molecular Formula C24H29FN4O2
Molecular Weight 424.52
CAS No. 1346602-28-5
Cat. No. B583754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methylrisperidone
CAS1346602-28-5
Synonyms3-[2-4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl-6,7,8,9-tetrahydro-2,6-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one; 
Molecular FormulaC24H29FN4O2
Molecular Weight424.52
Structural Identifiers
SMILESCC1CCCC2=NC(=C(C(=O)N12)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F)C
InChIInChI=1S/C24H29FN4O2/c1-15-4-3-5-22-26-16(2)19(24(30)29(15)22)10-13-28-11-8-17(9-12-28)23-20-7-6-18(25)14-21(20)31-27-23/h6-7,14-15,17H,3-5,8-13H2,1-2H3
InChIKeyOGYZXUJCZWNPPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methylrisperidone: Reference Standard for Risperidone QC


6-Methylrisperidone (CAS 1346602-28-5), also known as (6RS)-3-{2-[4-(6-Fluorobenzisoxazol-3-yl)piperidin-1-yl]ethyl}-2,6-dimethyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one, is a key pharmaceutical impurity standard of the atypical antipsychotic drug Risperidone. It is designated as Risperidone EP Impurity E by the European Pharmacopoeia [1] and as 6-Methylrisperidone- by the United States Pharmacopeia (USP) . This compound, with a molecular formula of C24H29FN4O2 and a molecular weight of 424.51 g/mol [2], is supplied as a high-purity (>95%) white solid reference material [3] and is an essential tool for analytical chemists performing quality control (QC), method validation, and stability studies of Risperidone active pharmaceutical ingredient (API) and its formulations.

Pharmacopeial Identity USP and EP designated impurity standard for Risperidone QC
Certified Reference High-purity solid with full characterization (NMR, MS, HPLC)
Analytical Use System suitability, method validation, and stability studies

Why Certified 6-Methylrisperidone Standards Are Critical


Selecting a non-certified or generic source of 6-Methylrisperidone introduces significant risk of analytical error and regulatory non-compliance. The compound's primary value lies in its well-defined, pharmacopeial identity as Risperidone EP Impurity E and USP 6-Methylrisperidone impurity [1]. Using an uncharacterized analog or a lower-purity material compromises the accuracy of impurity quantitation. The USP monograph specifies a strict acceptance limit for this specific impurity: not more than (NMT) 0.20% [2]. To reliably measure this limit, a certified reference standard with a defined relative response factor (F) of 0.95 and a precise relative retention time (RRT) of 1.2 relative to Risperidone (RRT 1.0) is required [3]. Any deviation in these critical analytical parameters—common in non-pharmacopeial or in-house synthesized materials—will invalidate method system suitability and jeopardize the integrity of batch release data. The following evidence demonstrates why this specific, certified compound is non-substitutable in a GMP environment.

Unverified Chromatographic Behavior
Non-certified material may not match the required relative retention time (RRT), compromising peak resolution from Risperidone.
Inaccurate Response Factor
Using a standard without a certified relative response factor (F) can lead to quantitation errors and false out-of-specification results.
Regulatory Traceability Gap
Generic or in-house materials lack pharmacopeial lineage, making it difficult to demonstrate cGMP compliance or support regulatory filings.

6-Methylrisperidone Comparative Performance Data


Chromatographic Resolution from Risperidone

The primary functional distinction of 6-Methylrisperidone is its chromatographic separation from the parent drug, Risperidone. This is a non-negotiable requirement for accurate quantitation. The USP monograph establishes a relative retention time (RRT) of 1.2 for 6-Methylrisperidone, compared to Risperidone which is assigned an RRT of 1.0 [1]. This defined RRT value, derived from a specified HPLC method, is the benchmark against which all analytical columns and systems must be validated. A supplier's reference standard must exhibit this precise RRT under the prescribed chromatographic conditions to confirm its identity and ensure the method can separate the impurity from the API peak.

Chromatographic Resolution
Method context
RRT 1.2
Baseline Risperidone RRT 1.0
ΔRRT +0.2
Supports system suitability resolution criteria
Per USP monograph; RRT 1.2 confirms impurity separation from parent peak
Analytical Chemistry Pharmaceutical QC HPLC Method Validation

Detector Response Factor for Accurate Quantitation

Accurate quantification of 6-Methylrisperidone cannot be performed by simple area normalization against Risperidone due to differences in their detector response. The USP monograph assigns a specific Relative Response Factor (F) of 0.95 to 6-Methylrisperidone, while the parent drug, Risperidone, is assigned a reference F value of 1.0 [1]. This F factor is critical for calculating the percentage of impurity in a sample. The pharmacopeial limit for 6-Methylrisperidone is strictly defined as not more than (NMT) 0.20% [2]. Using the incorrect response factor (e.g., assuming F=1.0) would lead to a ~5% error in the reported impurity level, potentially causing a batch with an actual 0.19% impurity level to be erroneously measured at 0.20% or higher, resulting in a false out-of-specification (OOS) result.

Detector Response
Method context
F = 0.95
Risperidone F = 1.0
Critical for accurate impurity quantitation
ΔF -0.05; prevents ~5% quantitation error against NMT 0.20% limit
Quantitative Analysis Pharmaceutical QC Regulatory Compliance

Structural Identity and Purity Confirmation

6-Methylrisperidone is chemically distinct from Risperidone, containing an additional methyl group on the pyrido-pyrimidine core. This structural difference, confirmed by a molecular formula of C24H29FN4O2 and a molecular weight of 424.51 g/mol [1] compared to Risperidone's C23H27FN4O2 (410.49 g/mol), is the basis for its unique analytical properties. A certified reference standard is supplied with comprehensive analytical data, including NMR, MS, and HPLC purity (>95%) [2], and a defined melting point of 163-165°C [3]. This level of characterization is absent in generic 'research-grade' materials, which may have unknown purity or identity. For example, the USP System Suitability Mixture RS contains a precise mixture of Risperidone, Z-oxime, 9-Hydroxyrisperidone, and 6-Methylrisperidone to challenge and validate the analytical method's resolving power [4]. Without a fully characterized 6-Methylrisperidone standard, this critical system suitability test cannot be executed.

Structural Identity
Specification review
C₂₄H₂₉FN₄O₂ 424.51 g/mol Purity >95% Mp 163–165°C
Confirms traceability as EP Impurity E
Characterized by NMR, MS, HPLC; manufactured under ISO 17034
Structural Elucidation Pharmaceutical QC Reference Material Characterization

Applications of 6-Methylrisperidone in Pharma


System Suitability Testing for Impurity Analysis

Analytical development and QC laboratories use a certified 6-Methylrisperidone standard to prepare system suitability solutions and impurity marker mixtures. The standard's defined relative retention time (RRT 1.2) and relative response factor (F 0.95) are used to verify that the HPLC system meets the USP monograph's performance criteria for resolution and response, as detailed in Section 3, Evidence Items 1 and 2. This is a GMP-mandated test prior to sample analysis to ensure the method is capable of accurately quantifying the impurity at the specified limit of NMT 0.20%. [1]

Forced Degradation and Stability-Indicating Methods

During the development of a stability-indicating HPLC method for Risperidone API or drug products, 6-Methylrisperidone is used as a marker to challenge the method's specificity. Samples subjected to stress conditions (e.g., heat, light, oxidation) are analyzed to confirm that any generated 6-Methylrisperidone is fully resolved from the main drug peak and other degradation products. The high purity (>95%) of the certified reference standard ensures that the response observed is unequivocally due to the target impurity, enabling accurate quantification of degradation pathways. [2]

Regulatory Filing and QC Batch Release

For manufacturers of generic Risperidone, a fully characterized 6-Methylrisperidone standard is indispensable for Abbreviated New Drug Application (ANDA) submissions. The standard is used to demonstrate that the proposed analytical methods can control the impurity within the FDA/ICH Q3A(R2) thresholds. In routine QC, it is used as a reference for identification and quantification, ensuring that each commercial batch of Risperidone tablets or oral solution conforms to the USP impurity limit (NMT 0.20%). The use of a standard with documented traceability to primary pharmacopeial standards is a cornerstone of cGMP compliance. [3]

API Impurity Profiling

API manufacturers and contract research organizations (CROs) utilize the 6-Methylrisperidone standard to create accurate impurity profiles for their synthesized Risperidone. By spiking a sample with a known concentration of the standard, analysts can confirm the identity and quantify the level of this specific process-related impurity. The availability of a highly pure (>95%) reference standard with a certificate of analysis (CoA) detailing structural conformation by NMR and MS is essential for this characterization work, distinguishing it from less reliable, non-certified materials. [2]

Application
Selection Property
Validation Focus
System Suitability Testing
Defined RRT and response factor
Confirm resolution and quantitation per USP monograph
Forced Degradation & Stability
High-purity certified standard
Verify method specificity and degradation pathways
Regulatory Filing & QC Release
Pharmacopeial traceability
Demonstrate impurity control per ICH and USP acceptance criteria
API Impurity Profiling
Full characterization (NMR, MS, CoA)
Confirm identity and quantify process-related impurity
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